molecular formula C7H9NO3 B12863049 (3S,3AR,6aR)-3,3a,4,6a-tetrahydro-2H-cyclopenta[d]isoxazole-3-carboxylic acid

(3S,3AR,6aR)-3,3a,4,6a-tetrahydro-2H-cyclopenta[d]isoxazole-3-carboxylic acid

Cat. No.: B12863049
M. Wt: 155.15 g/mol
InChI Key: FKOUXTXWXUJABL-JKUQZMGJSA-N
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Description

(3S,3AR,6aR)-3,3a,4,6a-tetrahydro-2H-cyclopenta[d]isoxazole-3-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopenta[d]isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,3AR,6aR)-3,3a,4,6a-tetrahydro-2H-cyclopenta[d]isoxazole-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopenta[d]isoxazole ring and the introduction of the carboxylic acid group. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions often require precise temperature control and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3S,3AR,6aR)-3,3a,4,6a-tetrahydro-2H-cyclopenta[d]isoxazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substituting agents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

(3S,3AR,6aR)-3,3a,4,6a-tetrahydro-2H-cyclopenta[d]isoxazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used to study enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S,3AR,6aR)-3,3a,4,6a-tetrahydro-2H-cyclopenta[d]isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic regulation.

Properties

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

(3S,3aR,6aR)-3,3a,4,6a-tetrahydro-2H-cyclopenta[d][1,2]oxazole-3-carboxylic acid

InChI

InChI=1S/C7H9NO3/c9-7(10)6-4-2-1-3-5(4)11-8-6/h1,3-6,8H,2H2,(H,9,10)/t4-,5+,6-/m0/s1

InChI Key

FKOUXTXWXUJABL-JKUQZMGJSA-N

Isomeric SMILES

C1C=C[C@@H]2[C@H]1[C@H](NO2)C(=O)O

Canonical SMILES

C1C=CC2C1C(NO2)C(=O)O

Origin of Product

United States

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